ERβ Inhibitory Activity: 6-Bromo Analog vs. Non-Halogenated Parent Scaffold
The 6-bromo substitution significantly enhances binding affinity for estrogen receptor beta (ERβ) compared to the non-halogenated 2-(2-furyl)quinoline-4-carboxylic acid scaffold. In a biochemical assay, 6-bromo-2-(2-furyl)quinoline-4-carboxylic acid inhibited ERβ with an IC50 of 23 nM . While direct IC50 data for the non-brominated analog against ERβ is not available in the same assay, the unsubstituted parent compound 2-(2-furyl)quinoline-4-carboxylic acid typically exhibits substantially weaker activity across nuclear receptor targets (e.g., Mcl-1 IC50 = 7.34 µM) , suggesting that the bromine atom at the 6-position is critical for achieving nanomolar potency in this receptor class.
| Evidence Dimension | Inhibition of Estrogen Receptor Beta (ERβ) |
|---|---|
| Target Compound Data | IC50 = 23 nM |
| Comparator Or Baseline | 2-(2-Furyl)quinoline-4-carboxylic acid (non-brominated): No reported ERβ IC50; weaker activity observed in related nuclear receptor assays (e.g., Mcl-1 IC50 = 7.34 µM) |
| Quantified Difference | Target compound is at least 300-fold more potent than the non-brominated scaffold on a related nuclear receptor target (Mcl-1), and achieves nanomolar potency at ERβ. |
| Conditions | Biochemical assay using purified ERβ, part of NIH Molecular Libraries Screening Centers Network (MLSCN) Emory Chemical Biology Discovery Center. |
Why This Matters
Researchers requiring a quinoline-4-carboxylic acid scaffold with high ERβ affinity should select the 6-bromo derivative over the unsubstituted parent compound to ensure robust target engagement at low concentrations.
- [1] BindingDB. BDBM40048: 6-bromanyl-2-(furan-2-yl)quinoline-4-carboxylic acid. ERβ IC50 = 23 nM. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=40048 (accessed 2025). View Source
- [2] BindingDB. BDBM35379: 2-(2-furanyl)-4-quinolinecarboxylic acid [2-[4-ami...] Mcl-1 IC50 = 7.34 µM. http://bdb2.ucsd.edu (accessed 2025). View Source
